Product packaging for Secogalioside(Cat. No.:CAS No. 61774-57-0)

Secogalioside

Cat. No.: B1197800
CAS No.: 61774-57-0
M. Wt: 420.4 g/mol
InChI Key: PSTHWEAXBIXPRZ-LGMONBIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secogalioside is a biologically active iridoid glycoside naturally present in several species of the Galium genus, most notably identified as a characteristic compound in Galium mollugo (white bedstraw) . This metabolite contributes to the diverse pharmacological profile observed in Galium species extracts, which includes anti-tumorigenic, sedative, anti-hypertensive, and anti-inflammatory properties . Research into iridoids like this compound is crucial for understanding plant chemotaxonomy and investigating natural product mechanisms of action . Studies on related Galium species rich in iridoids have demonstrated significant antioxidant, antimicrobial, and cytotoxic activities, suggesting a broad potential for this compound in biochemical and pharmacological research . This product is provided for laboratory research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O12 B1197800 Secogalioside CAS No. 61774-57-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61774-57-0

Molecular Formula

C17H24O12

Molecular Weight

420.4 g/mol

IUPAC Name

methyl (1S,2S,3S,7S,9S,11R)-11-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10,12-trioxatricyclo[7.2.1.02,7]dodec-5-ene-6-carboxylate

InChI

InChI=1S/C17H24O12/c1-24-14(22)6-4-25-16(9-5(6)2-8-27-13(9)15(23)28-8)29-17-12(21)11(20)10(19)7(3-18)26-17/h4-5,7-13,15-21,23H,2-3H2,1H3/t5-,7-,8+,9+,10-,11+,12-,13+,15-,16+,17+/m1/s1

InChI Key

PSTHWEAXBIXPRZ-LGMONBIRSA-N

SMILES

COC(=O)C1=COC(C2C1CC3OC2C(O3)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3O[C@@H]2[C@@H](O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CC3OC2C(O3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Secogalioside

Primary Plant Sources and Historical Isolation

Secogalioside is a secoiridoid glucoside primarily found within the plant genus Galium, which belongs to the Rubiaceae family. researchgate.netnih.gov The historical isolation and identification of this compound have been closely linked to phytochemical investigations of various Galium species. One of the key sources for this compound is the Galium mollugo species group. researchgate.netresearchgate.net Research has also documented its presence in other species such as Galium album (also known as Galium mollugo), Galium lovcense, and Galium rhodopeum. nih.govamanote.com The isolation process typically involves the extraction of aerial parts of the plant, followed by chromatographic techniques to separate and identify the individual chemical constituents. researchgate.net

Distribution Across Galium Species and Other Natural Sources

This compound is a characteristic compound found in several species within the Galium genus. Its distribution is not uniform across all 600-plus species of the genus, but it has been specifically identified in a number of them through phytochemical analysis. japsonline.com While it is most notably associated with the G. mollugo group, its presence has been confirmed in other species as well, highlighting its significance within this particular lineage of plants. researchgate.netresearchgate.net

Interactive Table: Distribution of this compound in Selected Galium Species

Species Presence of this compound Reference
Galium album (syn. G. mollugo) Reported amanote.com
Galium lovcense Reported nih.gov
Galium mollugo group Characteristic researchgate.netnih.gov
Galium rhodopeum Reported nih.gov

Currently, the available scientific literature predominantly reports this compound from species within the Galium genus. While other secoiridoids like Secologanoside are found in other plant families, this compound itself appears to be more narrowly distributed. nih.gov

Chemotaxonomic Significance of this compound within the Genus Galium

The study of secondary metabolites, such as iridoids and secoiridoids, plays a crucial role in chemotaxonomy—the classification of plants based on their chemical constituents. semanticscholar.org Within the large and diverse Galium genus, the distribution of these compounds provides valuable insights into the relationships between different species and groups. nih.gov

Research has established this compound as an important chemotaxonomic marker. researchgate.net Specifically, its presence is considered a characteristic chemical feature of the Galium mollugo group. researchgate.netnih.gov This means that the occurrence of this compound can be used to help identify and classify species belonging to this particular section of the genus. The presence or absence of specific iridoids, including this compound, allows botanists to differentiate between various species groups within Galium, complementing traditional morphological classifications. researchgate.netresearchgate.net For instance, while compounds like Asperuloside are found widely across the genus, the more restricted distribution of this compound makes it a more specific marker. mdpi.comnih.gov

The patterns of iridoid and secoiridoid distribution in Galium species have significant implications for understanding the evolutionary history (phylogeny) of the genus. nih.govresearchgate.net The analysis of these chemical patterns allows for the proposal of evolutionary differentiation lines within Galium. researchgate.netresearchgate.net

One such proposed evolutionary line includes the G. mollugo and G. incurvum species groups, which are characterized by a variety of iridoid esters and secoiridoids, including this compound. researchgate.netnih.gov The shared chemical profile suggests a common evolutionary path for these species. In contrast, other groups within the genus may possess a nearly identical but different iridoid pattern, suggesting convergent evolution where similar chemical traits evolved independently. researchgate.netresearchgate.net The study of these chemical markers, in conjunction with genetic analyses, helps to build a more complete and accurate picture of the phylogenetic relationships among the many species of Galium. researchgate.net

Biosynthesis and Metabolic Pathways of Secogalioside

Precursors and Proposed Biosynthetic Routes

The biosynthesis of secoiridoids, including secogalioside, originates from geranyl pyrophosphate (GPP), a monoterpene derived from the mevalonate (B85504) pathway. wikipedia.org GPP undergoes a series of enzymatic steps to form loganic acid and subsequently loganin (B1675030). wikipedia.orgcapes.gov.br

Specifically for this compound, deoxyloganic acid has been established as a precursor in Galium mollugo. capes.gov.brresearchgate.net The intermediacy of loganic acid in the biosynthesis of iridoid and secoiridoid glucosides in Galium plants has also been reconfirmed. capes.gov.br The first total synthesis of this compound has been reported using secologanin (B1681713) as a starting material, involving oxidation steps to construct its characteristic bicyclic structure. smolecule.com

Role of Secologanin and Related Intermediates in Secoiridoid Biosynthesis

Secologanin is a pivotal secoiridoid monoterpene that acts as a central intermediate in the biosynthesis of a vast array of secoiridoids and monoterpenoid indole (B1671886) alkaloids (MIAs). wikipedia.orgbohrium.comcore.ac.uk It is formed from loganin through the action of the enzyme secologanin synthase (SLS). wikipedia.org Secologanin itself is a glycoside, a methyl ester, an aldehyde, an enoate ester, and a member of pyrans. nih.gov

In the context of this compound, secologanin serves as a direct precursor. The conversion of secologanin tetraacetate to this compound tetraacetate, for instance, has been achieved through oxidation using osmium tetroxide. smolecule.com This highlights the importance of secologanin as a branching point for the synthesis of diverse secoiridoids.

Enzymatic Transformations and Pathway Regulation

The biosynthesis of this compound and other secoiridoids involves several key enzymatic transformations. Secologanin synthase (SLS), a cytochrome P450 enzyme (CYP72A1), is critical for the conversion of loganin to secologanin. nih.govuniversiteitleiden.nl This enzyme's activity is central to the secoiridoid pathway. Other enzymes, such as oxidoreductases and glucosyltransferases (UGTs), also play significant roles in modifying intermediates. bohrium.complos.org

The stereochemistry of this compound can be influenced by interactions with different reagents, potentially leading to derivatives with altered properties. smolecule.com Gene expression plays a crucial role in regulating iridoid synthesis and accumulation. The expression of specific genes can regulate enzyme activity, thereby affecting the biosynthesis of these compounds. nih.gov For example, the expression of 7-deoxyloganic acid hydroxylase (7-DLH) and secologanin synthase (SLS) genes has been closely linked to iridoid compound production. nih.gov

Integrated Transcriptomic and Metabolomic Analyses in Iridoid Biosynthesis

Integrated transcriptomic and metabolomic analyses have provided significant insights into the complex biosynthetic pathways of iridoids and secoiridoids, including those relevant to this compound. These studies enable the exploration of correlations between gene expression and metabolite fluctuations, aiding in the identification of key genes and pathways. nih.govmdpi.comfrontiersin.org

For instance, studies on Gentiana crassicaulis seeds identified 196,132 unigenes and 10 iridoid compounds, revealing a significant correlation between 26 genes and iridoid levels. mdpi.comnih.gov Key candidate genes, including DL7H, SLS, CYP76, CYP72A2, CYP84A1, and 13-LOX3, were found to respond to methyl jasmonate stimulation. mdpi.com Gene families like CYP71, CYP81, CYP72, CYP76, CYP710, 2OG-FeII, and glucosyltransferase families are hypothesized to play direct roles in the biosynthetic transformations of iridoids. mdpi.comnih.gov

In Phlomoides rotata, transcriptomic and metabolomic analyses identified 41 candidate genes representing 23 enzymes involved in iridoid biosynthesis. Genes such as DXS1, IDI1, 8-HGO1, and G10H2 were specifically expressed. nih.gov Similarly, in Gardenia jasminoides, integrated analyses elucidated the biosynthetic pathways of iridoids and crocins, identifying key genes like DXS, DXR, GES, IS, G8O, CCDs, and UGTs that were differentially expressed across developmental stages and fruit parts. plos.org

These integrated approaches provide a theoretical basis for further functional gene validation and metabolic engineering efforts aimed at enhancing the production of valuable iridoids and secoiridoids like this compound. plos.orgmdpi.comfrontiersin.orgnih.gov

Advanced Methodologies for Isolation and Purification of Secogalioside

Modern Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and purification of secogalioside due to its structural complexity and the presence of numerous co-occurring compounds in natural extracts.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the purification of this compound and other iridoid glycosides, particularly for achieving high purity. HPLC is a preferred method for the analysis and purification of intricate mixtures, offering high precision and speed birchbiotech.com. For secoiridoids like this compound, preparative or semi-preparative reversed-phase HPLC is commonly employed, often utilizing RP-8 or RP-18 columns d-nb.info.

The application of HPLC for iridoid glycosides, including those structurally similar to this compound, often involves reversed-phase C18 columns with gradient elution systems researchgate.net. This technique allows for the separation of compounds based on their differential affinities for the stationary and mobile phases, leading to effective purification. HPLC coupled with detection methods such as photodiode array detection (DAD) and mass spectrometry (MS) is used for identification and purity determination of eluted fractions researchgate.net.

Countercurrent Chromatography (CCC) represents a powerful liquid-liquid chromatographic technique that distinguishes itself by employing two immiscible liquid phases without a solid support wikipedia.org. This unique characteristic eliminates irreversible adsorption of the analyte onto a solid matrix, leading to high recovery rates wikipedia.org. CCC and its variants have been extensively applied for the preparative separation of secoiridoids, the class of compounds to which this compound belongs d-nb.info.

Notable variants include Droplet Countercurrent Chromatography (DCCC) and Rotation Locular Countercurrent Chromatography (RLCC), both of which have been utilized for the preparative separation of iridoids and secoiridoids d-nb.info. Centrifugal partition chromatography (CPC), a hydrostatic method of countercurrent chromatography, has also been highlighted as a green process for the purification of natural products researchgate.netwikipedia.org. High-Speed Countercurrent Chromatography (HSCCC) is recognized for its high partition efficiency, enabling the purification of compounds, including secoiridoid glycosides, within a relatively short timeframe, often 3–4 hours dokumen.pub. The ability to easily switch between normal and reversed-phase modes by simply changing the mobile and stationary phases makes CCC a versatile tool for this compound purification wikipedia.org.

Traditional chromatographic methods continue to play a role in the isolation and purification of this compound, particularly in initial fractionation steps.

Open-Column Chromatography (CC) : This method, often utilizing silica (B1680970) gel as the stationary phase, is a fundamental technique for purifying and separating substances in the pharmaceutical industry fujifilm.comcolumn-chromatography.com. While historical methods like charcoal and lead acetate (B1210297) pre-cleaning were used, concerns about irreversible adsorption have led to the preference for gentler approaches thieme-connect.com. Spherical silica gels are favored for open column and flash chromatography due to their superior column packing and chromatographic performance, allowing for high purity even under high-load conditions chromatorex.com. For polar compounds like iridoid glycosides, slightly modified silica gel columns with water-containing solvent systems have been employed thieme-connect.com. Additionally, Sephadex LH-20 column chromatography, eluting with aqueous ethanol (B145695), has proven effective for the purification of secoiridoids researchgate.net.

Thin-Layer Chromatography (TLC) : TLC is a simple, cost-effective, and highly sensitive analytical technique widely used for the qualitative assessment and preliminary separation of non-volatile mixtures, including the iridoid content in Galium species researchgate.netnih.govmdpi.comnih.govkhanacademy.orgazecs.az. It typically employs a stationary phase of silica gel coated on an inert substrate khanacademy.orgazecs.az. TLC is valuable for monitoring fractions during larger-scale column chromatography and for quickly determining the presence of this compound in extracts nih.gov.

Optimization of Extraction and Purification Protocols for this compound

Optimizing extraction and purification protocols is critical for maximizing the yield and purity of this compound from natural sources. The efficiency of the extraction process is significantly influenced by variables such as the choice of solvent, the extraction method, temperature, solid-to-solvent ratio, and duration researchgate.net.

For Galium mollugo, a plant species where this compound is recognized as a major component, significant efforts have been directed towards optimizing extraction methods researchgate.netjapsonline.com. Studies involving kinetic modeling and optimization of maceration and ultrasound-assisted extraction (UAE) have provided valuable insights. For instance, optimal extraction temperatures were identified as 80°C for maceration (with an extraction duration of 4 hours) and 40°C for UAE (with a duration of 30 minutes) to achieve high resinoid yields researchgate.net. Ethanol is a commonly used solvent in these processes due to its relatively low toxicity researchgate.net.

Further research emphasizes the importance of comparative studies on solvent selection, extraction efficiency, and compound stability to determine the most effective techniques for preserving the pharmacological properties and ensuring efficient isolation of bioactive compounds like this compound mdpi.com.

Structural Elucidation and Stereochemical Investigations of Secogalioside and Its Derivatives

Comprehensive Spectroscopic Characterization Techniques

The structural determination of Secogalioside involved a meticulous analysis of its spectroscopic data, providing crucial insights into its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, is an indispensable tool for elucidating the structures of complex natural products like this compound. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound provided key diagnostic signals characteristic of iridoid glucosides. Specific signals were assigned to various protons within the molecule. For instance, signals at δ 7.58, 5.59, and 3.73 ppm were attributed to H-3, H-1, and the methoxy (B1213986) protons (COOMe), respectively. The H-1 signal appeared as a doublet with a coupling constant of 8 Hz. Further assignments for protons such as H-9, H-5, H-6ax, H-6eq, H-7, and H-8 were achieved through successive decoupling experiments. An unassigned singlet at δ 5.65 ppm was also observed in the spectrum.

Table 1: Selected ¹H NMR Chemical Shifts for this compound (in D₂O or CDCl₃ at 90 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.58--
H-15.59d8
COOMe3.73s-
H-9---
H-5---
H-6ax---
H-6eq---
H-7---
H-8---
Unassigned Proton5.65s-

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provided information on the carbon skeleton of this compound. The ¹³C NMR spectra of this compound revealed four distinct absorptions in the 90-105 ppm region, which were indicative of acetalic or hemiacetalic centers within the molecule, specifically corresponding to C-1, C-7, C-1' (of the glucose moiety), and an additional unassigned carbon atom. Assignments of signals were made by employing general principles of ¹³C NMR, as well as through the use of coupled and selectively decoupled spectra. Detailed ¹³C NMR data for this compound and related secoiridoid glucosides have been tabulated in the original research findings, proving to be a reliable tool for structural elucidation and configurational assignments.

Two-Dimensional NMR Experiments (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for establishing through-bond and through-space correlations between nuclei, thereby enabling the full assignment of complex molecular structures. For secoiridoid glycosides, including this compound, these techniques are routinely employed.

Correlation Spectroscopy (COSY) : COSY experiments reveal correlations between protons that are coupled to each other through two or three bonds (vicinal or geminal coupling). This technique is instrumental in building up proton spin systems within the molecule, identifying adjacent protons and establishing fragments of the structure.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) : HMQC (or HSQC) experiments provide information on one-bond heteronuclear correlations, specifically identifying which protons are directly attached to which carbon atoms. This allows for the direct assignment of carbon signals once the corresponding proton signals are known, and vice versa.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique in structural elucidation, providing accurate mass measurements that allow for the determination of the elemental composition (molecular formula) of a compound. For this compound, HRMS would have been used to confirm its molecular formula, C₁₇H₂₄O₁₂, which is crucial for validating the proposed structure derived from NMR data.

Chemical Correlation and Absolute Configuration Assignment

The absolute configuration of this compound was definitively established through chemical correlation with sweroside, a secoiridoid glucoside with a previously known and established absolute configuration. This method involves chemically transforming the unknown compound into a derivative that can be directly compared to a derivative of the reference compound (sweroside) or establishing a clear biogenetic link.

A key aspect of this assignment involved a ¹H Nuclear Overhauser Enhancement (NOE) experiment performed on a crystalline pentaacetate derivative of this compound. NOE experiments provide information about protons that are close in space, irrespective of whether they are directly bonded. By irradiating specific proton signals and observing enhancements in other signals, the spatial proximity of protons can be determined, which in turn helps in elucidating the conformation of rings and, consequently, the absolute configuration of chiral centers. In the case of this compound, this experiment was crucial for determining the conformation of its tetrahydropyrane ring, thereby establishing the absolute configuration of this compound and its derivatives.

Chemical Synthesis and Derivatization Strategies for Secogalioside

Total Synthesis Approaches Utilizing Precursors

The total synthesis of secogalioside has been a notable achievement in natural product chemistry, providing a definitive route to this complex secoiridoid. The first reported total synthesis of the secoiridoid this compound was accomplished by L.F. Tietze and E. Voß, published in 1988 researchgate.netscribd.comacademictree.org. This pioneering work utilized secologanin (B1681713) as a primary starting material, a crucial precursor in the natural biosynthetic pathway of iridoids wikipedia.org. The synthetic route involved a series of oxidation steps and subsequent reactions meticulously designed to construct the characteristic bicyclic framework of this compound wikipedia.org.

Semisynthesis and Targeted Chemical Transformations

This compound is amenable to various targeted chemical transformations, which are often employed in semisynthesis to modify existing structures or to derive it from closely related natural products. These transformations primarily involve oxidation and glycosylation reactions wikipedia.org. Derivatives of secologanin can be chemically modified to yield this compound or its analogs through selective transformations, including acetylation and glycosylation wikipedia.org.

Oxidation reactions play a critical role in the chemical manipulation of secoiridoids, enabling the introduction of oxygen functionalities at specific positions. A significant example in the context of this compound synthesis involves the oxidation of secologanin tetraacetate wikipedia.org. This transformation utilizes osmium tetroxide (OsO₄) as the oxidizing agent, leading to the formation of this compound tetraacetate wikipedia.org. The reported yield for this specific oxidation process is approximately 29% for the final product wikipedia.org.

Table 1: Oxidation of Secologanin Tetraacetate to this compound Tetraacetate

ReactantReagentProductYield (%)
Secologanin tetraacetateOsmium tetroxideThis compound tetraacetate~29

Glycosylation reactions are fundamental in the synthesis of glycosides like this compound, which features a sugar moiety (glucose) attached to an aglycone wikipedia.org. These reactions involve the formation of a glycosidic bond, typically between a sugar donor and an acceptor molecule dntb.gov.ua. In the context of this compound, glycosylation can be a key step in modifying secologanin derivatives to yield this compound or its analogs wikipedia.org. Chemical glycosylation methods generally involve the activation of a donor sugar to form an electrophilic oxocarbenium ion intermediate, with factors such as catalysts, solvents, temperature, activators, and additives influencing the reaction's efficiency and stereoselectivity dntb.gov.uanih.gov. For instance, electron-withdrawing protecting groups on the sugar donor can disarm it, slowing the reaction rate, while electron-donating groups can arm it, accelerating the reaction dntb.gov.ua.

Development and Characterization of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is a vital area of research, allowing for the exploration of structural modifications and their impact on physicochemical and biological properties. Secologanin, as a versatile precursor, has been derivatized at its vinyl and ester functional groups to generate various analogs researchgate.net. These modifications can lead to diverse derivatives of this compound with altered properties wikipedia.org. For example, secologanin analogs have served as synthetic precursors for new indolo-monoterpenic alkaloids researchgate.net. Secoiridoids, being highly functionalized monoterpenes, are valuable renewable raw materials for semisynthesis when abundant in plants, facilitating the creation of new compounds researchgate.net. Characterization of these compounds typically relies on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹³C NMR) and Mass Spectrometry (MS), which are essential for confirming their structures and stereochemistry dntb.gov.uaresearchgate.netdokumen.pub.

Stereochemical Control in Synthetic Pathways

Stereochemical control is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers. The precise arrangement of atoms in three-dimensional space dictates the compound's properties and biological activity researchgate.net. The stereochemistry of this compound itself can be influenced by its interactions with various reagents during synthetic transformations wikipedia.org. The first total synthesis of this compound was instrumental in establishing its relative and absolute configuration scribd.comdokumen.pub. Early work on related secoiridoid structures, such as the synthesis of 3α- and 3β-dihydrocadambine from secologanin, provided unequivocal proof for configurational assignments at most centers, with the configuration of this compound ultimately resting on evidence from nuclear Overhauser enhancement (NOE) experiments dokumen.pub. Such rigorous methods are essential to ensure the desired stereoisomer is obtained in synthetic pathways.

Pre Clinical Biological Activities and Mechanistic Studies of Secogalioside

Anti-inflammatory Properties and Modulation of Cellular Signaling Pathways

Secogalioside has been reported to possess anti-inflammatory properties japsonline.comjapsonline.com. Its presence in Galium mollugo is considered a significant marker, contributing to the plant's diverse therapeutic uses, including its anti-inflammatory effects japsonline.comjapsonline.com.

While direct numerical data for this compound's inhibition of nitrite (B80452) production and cytokine levels in cellular models like LPS-induced RAW 264.7 macrophages are not explicitly detailed in the available literature, studies on other iridoid glycosides and extracts from Galium species, where this compound is a constituent, provide context. For instance, compounds from Gentiana cruciata L., including certain secoiridoid glycosides, have demonstrated moderate anti-inflammatory activity by inhibiting nitrite production in LPS-induced RAW 264.7 macrophage cells researchgate.net. These compounds also showed a decrease in Interleukin-6 (IL-6) levels researchgate.net. Similarly, gentiopicroside (B1671439) (PubChem CID: 25298197), another iridoid, has been shown to inhibit nitric oxide (NO) (PubChem CID: 145), prostaglandin (B15479496) E2 (PGE2) (PubChem CID: 5280712), and IL-6 (PubChem CID: 71295304) production in LPS (PubChem CID: 5304386)-stimulated RAW 264.7 macrophages researchgate.net. These findings suggest that iridoids, including this compound, may contribute to the modulation of inflammatory mediators in cellular systems.

The anti-inflammatory effects of compounds, including iridoids, often involve the modulation of key cellular signaling pathways. A prominent pathway in inflammatory responses is the Nuclear Factor-kappa B (NF-κB) (PubChem CID: 104797) pathway, which plays a pivotal role in regulating immune responses to inflammation nih.govnih.govresearchgate.net. Activation of NF-κB leads to the transcription of various inflammatory signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) (PubChem CID: 71302830), IL-1 (PubChem CID: 16127395), and IL-6 mdpi.com. Inhibition of the NF-κB pathway can alleviate inflammation nih.govresearchgate.net. For example, secoisolariciresinol (B192356) diglucoside (SDG) (PubChem CID: 108083), another plant lignan, has been shown to inhibit the NF-κB pathway and downregulate Akt (PubChem CID: 10078) expression in LPS-induced human umbilical vein endothelial cells (HUVECs), leading to decreased levels of IL-1β (PubChem CID: 16127395), IL-6, and TNF-α nih.gov. While specific direct mechanistic studies detailing this compound's interaction with the NF-κB pathway are not explicitly provided in the search results, its reported anti-inflammatory activity suggests potential involvement in such regulatory mechanisms, consistent with other bioactive iridoids dokumen.pub.

Antioxidant Potential and Mitigation of Oxidative Stress

This compound is noted for its antioxidant properties japsonline.comjapsonline.com. Oxidative stress, an imbalance between reactive oxygen species (ROS) (PubChem CID: 10196230) generation and antioxidant defenses, is implicated in various diseases and cellular damage mdpi.comnih.govmdpi.comfrontiersin.org. Antioxidants play a crucial role in mitigating these harmful effects mdpi.comnih.govmdpi.comfrontiersin.org.

In vitro assays, such as the DPPH (1,1-Diphenyl-2-picrylhydrazyl) (PubChem CID: 2735032) radical scavenging assay, are widely used to assess the antioxidant capacity of compounds by measuring their ability to neutralize stable free radicals phcogres.comnih.govcropj.comscholarsresearchlibrary.com. Extracts of Galium asparagifolium, which contain iridoid glycosides including this compound, have demonstrated antioxidant effects with a wide range of DPPH% inhibition values researchgate.net. Galium mollugo, a species where this compound is a major component, also exhibits moderate antioxidant activity mdpi.com. While the literature confirms the general antioxidant activity of plants containing this compound, specific IC50 values or detailed DPPH inhibition percentages directly attributed to isolated this compound are not provided in the search results.

Antioxidant compounds can protect cells from oxidative damage by scavenging intracellular ROS and enhancing endogenous antioxidant enzyme activities mdpi.comnih.govmdpi.comfrontiersin.org. Studies on various natural products have shown their ability to suppress hydrogen peroxide (H2O2)-stimulated oxidative damage by improving cell viability, suppressing apoptosis, and reducing levels of intracellular ROS, cell death, and lipid peroxidation mdpi.comnih.govmdpi.comfrontiersin.org. For instance, certain plant extracts can increase the activity of antioxidant enzymes like Superoxide Dismutase (SOD) (PubChem CID: 16212574) and Glutathione Peroxidase (GSH-Px) (PubChem CID: 16212575), and decrease the content of Malondialdehyde (MDA) (PubChem CID: 891), a marker of oxidative stress nih.govfrontiersin.org. While this compound is recognized for its antioxidant properties, specific research findings detailing its direct cellular protective effects against oxidative damage, including its influence on specific antioxidant enzymes or oxidative stress markers, are not explicitly available in the provided search results.

Antimicrobial Efficacy and Spectrum of Activity

This compound is associated with the antimicrobial properties observed in Galium mollugo, where it is considered a significant marker japsonline.comjapsonline.com. The genus Galium has been traditionally used for treating infectious diseases, and modern studies support its antimicrobial potential against various bacterial and fungal pathogens mdpi.com.

Research indicates that extracts from Galium species, including Galium verum and Galium asparagifolium, exhibit antimicrobial activities researchgate.netmdpi.comkg.ac.rs. Galium verum extracts, for example, have shown antibacterial activity, predominantly against Gram-positive microorganisms, with less efficacy against Gram-negative strains kg.ac.rs. Compounds and extracts from Galium asparagifolium have demonstrated variable antimicrobial activities against a range of Gram-positive and Gram-negative bacteria and yeast strains researchgate.net. However, detailed research findings, such as Minimum Inhibitory Concentration (MIC) values or a specific spectrum of activity directly for isolated this compound against particular microbial strains, are not explicitly provided in the analyzed literature. The antimicrobial activity is often attributed to the complex phytochemical profile of the plant extracts in which this compound is a component.

Antibacterial and Antifungal Investigations

This compound is reported to possess both antibacterial and antifungal properties. japsonline.comjapsonline.com Extracts from Galium mollugo, where this compound is a major constituent, have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria. japsonline.comjapsonline.com Similarly, ethanolic extracts of Galium verum, which contain iridoids like this compound, have shown antimicrobial potential against various bacterial and fungal pathogens. These extracts exhibited inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes. However, their antifungal activity against Candida species was noted as limited. mdpi.comnih.gov While specific minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values directly for this compound are not widely detailed in current literature, its presence is considered a significant factor contributing to the observed antimicrobial efficacy of the plants it is isolated from.

Antitumorigenic and Cytotoxic Research in Pre-clinical Models

This compound is reported to exhibit anti-tumorigenic properties. japsonline.comjapsonline.com Preclinical studies on extracts from Galium verum and Galium mollugo, plants known to contain this compound, have demonstrated cytotoxic effects on various cancer cell lines. japsonline.commdpi.comnih.gov The broader class of iridoids, including secoiridoids, has been shown to exert inhibitory effects on numerous cancers. mdpi.comnih.gov

Cytotoxicity in Various Cell Lines (e.g., MTT Assay)

The cytotoxic potential of compounds is commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and allows for the determination of IC50 values. mdpi.combrieflands.comnih.govscholarsresearchlibrary.commedicinskiglasnik.ba While direct IC50 values for this compound across a panel of specific cancer cell lines via MTT assay are not extensively available, the cytotoxic effects observed in Galium plant extracts, where this compound is a prominent component, suggest its involvement in these activities. For instance, ethanolic extracts of Galium verum have shown cytotoxic effects on cancer cells, indicating potential applications in oncology. mdpi.comnih.gov Iridoid glycosides, as a class, inhibit cancer growth by inducing cell cycle arrest or by regulating apoptosis-related signaling pathways. mdpi.com

Proposed Mechanisms of Action (e.g., DNA Polymerase Inhibition)

One proposed mechanism of action for the antitumorigenic activity of iridoids, including secoiridoids like this compound, involves the inhibition of DNA polymerase. japsonline.comjapsonline.commdpi.com Research indicates that certain iridoids, such as catalpol, can inhibit the activity of Taq DNA polymerase with an IC50 value of 47.8 µM. dokumen.pubresearchgate.net This inhibition is not primer or template specific and does not appear to be due to chelation of Mg2+ ions. researchgate.net The ability of iridoids to inhibit DNA polymerase suggests a mechanism by which they may interfere with DNA synthesis and replication in rapidly proliferating cells, such as cancer cells. Furthermore, studies have investigated the importance of ether terpenes, structurally related to iridoids, which are also implicated in anti-tumor activity through their capacity to inhibit DNA polymerase. japsonline.comjapsonline.com

Analgesic Investigations in Pre-clinical Models

This compound is associated with the sedative properties observed in Galium mollugo, a plant from which it is a major component. japsonline.comjapsonline.com Beyond sedation, Galium verum, another species containing iridoids, has been recognized for its analgesic properties in traditional medicine and preclinical studies. mdpi.comnih.gov While direct analgesic data for isolated this compound is limited, the analgesic effects observed in Galium extracts suggest that compounds like this compound contribute to these pain-relieving activities. For example, other secoiridoid glycosides, such as gentiopicroside, have demonstrated in vitro analgesic activity by reducing prostaglandin E2 (PGE2) levels, a key mediator of pain and inflammation. researchgate.net

Immunomodulatory Effects of this compound

This compound has been investigated for its potential role in modulating immune responses and influencing metabolic pathways. smolecule.com The immunomodulatory effects of Galium verum ethanolic extracts, which are rich in iridoids, have been studied in vitro. These studies showed a significant stimulating effect on the transformation activity of peripheral blood mononuclear cells. Specifically, a 96% ethanol (B145695) extract of G. verum was observed to increase lymphocyte proliferation. mdpi.comnih.gov The broader class of iridoids is known to possess immunomodulatory properties. mdpi.comnih.gov Furthermore, Galium aparine, another species within the Galium genus, contains bioactive fractions, including polysaccharide, pectin, and polyphenolic complexes, that stimulate the activity of immunocompetent blood cells and enhance lymphocyte proliferation. japsonline.com These findings suggest that this compound, as a component of these active plant extracts, likely contributes to their observed immunomodulatory effects.

Influence on Metabolic Pathways in Pre-clinical Studies

While general research indicates that this compound may influence metabolic pathways, detailed preclinical studies specifically elucidating its direct impact on distinct metabolic processes, such as glucose, lipid, or energy metabolism, with accompanying comprehensive data tables, are not extensively documented in the currently available scientific literature. nih.gov The broader context of the plants containing this compound suggests potential benefits related to metabolic and neurodegenerative disorders, and hepatoprotective properties, but specific mechanistic data attributing these effects directly to this compound's influence on metabolic pathways in preclinical models remains limited.

Therefore, while the compound is acknowledged for its presence in botanicals with a history of metabolic relevance, further dedicated research is required to fully characterize and quantify the precise influence of this compound on specific metabolic pathways in preclinical settings.

Analytical Quantification and Characterization of Secogalioside in Complex Matrices

Chromatographic-Mass Spectrometric Methods (LC-MS, HPLC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (HPLC-MS/MS) are powerful and widely used techniques for the separation, identification, and quantification of secoiridoid glycosides like Secogalioside from intricate mixtures. d-nb.inforesearchgate.net These methods offer high sensitivity, selectivity, and the ability to provide structural information, making them ideal for analyzing plant-derived compounds. nih.govrsc.org

The general workflow involves an initial extraction of this compound from the matrix, followed by chromatographic separation and subsequent detection by a mass spectrometer. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems are employed for the separation. nih.gov Reversed-phase chromatography, typically using a C18 column, is the most common approach for separating polar glycosides like this compound. d-nb.infophcogres.com

The mobile phase usually consists of a gradient mixture of acidified water (using formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov This gradient elution allows for the efficient separation of compounds with varying polarities.

Following separation, the analyte enters the mass spectrometer, commonly equipped with an Electrospray Ionization (ESI) source. nih.govphcogres.com ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound, which can be detected as protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. awi.demdpi.com Quantification is often achieved using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific fragmentation transition of the parent ion to a product ion. cabidigitallibrary.orgnih.gov

Table 1: Typical HPLC-MS/MS Parameters for this compound Analysis

ParameterTypical Conditions
Chromatography System UHPLC or HPLC
Column Reversed-phase C18 (e.g., 150 mm x 3.0 mm, 2.7 µm) d-nb.info
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid nih.govnih.gov
Flow Rate 0.3 - 0.5 mL/min d-nb.info
Ionization Source Electrospray Ionization (ESI), typically in negative or positive mode nih.gov
MS Analyzer Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (QTOF) nih.govawi.de
Quantification Mode Multiple Reaction Monitoring (MRM) nih.gov

High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, enabling the determination of the elemental composition of this compound (C17H24O12) and distinguishing it from other co-eluting compounds with similar retention times. nih.govsemanticscholar.org

Spectrophotometric and Other Spectroscopic Assays for Detection

While LC-MS is the gold standard for quantification, spectroscopic methods are vital for the initial detection and structural elucidation of this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique is often coupled with HPLC (HPLC-DAD/PDA) and provides information about the chromophores present in a molecule. researchgate.net this compound's structure contains an enol-ether system conjugated with a carboxyl group, which is expected to produce a characteristic absorption band in the UV region, typically around 230-250 nm. While not highly specific, UV-Vis detection is a robust and non-destructive method used for preliminary identification and to assess the purity of isolated fractions. The choice of solvent is critical to avoid interference with the analyte's absorbance. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of natural products. researchgate.net For this compound, 1D NMR (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are used to determine the complete chemical structure. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. researchgate.net The anomeric proton of the glucose unit, for instance, typically appears as a characteristic doublet in the ¹H NMR spectrum. These spectroscopic data are essential for confirming the identity of this compound and differentiating it from other related secoiridoids.

Table 2: Key Spectroscopic Data for this compound Characterization

Spectroscopic MethodType of Information ObtainedRelevance to this compound
UV-Visible Spectroscopy Detection of chromophores, preliminary identification. researchgate.netAbsorbance peak expected in the 230-250 nm range due to the conjugated enol-ether system.
¹H NMR Proton environment, chemical shifts, coupling constants, and stereochemistry.Identifies specific protons, such as the anomeric proton of the glucose moiety and vinyl protons.
¹³C NMR Carbon skeleton of the molecule. researchgate.netConfirms the total number of carbons (17 for this compound) and identifies key functional groups like carbonyls and olefinic carbons. nih.gov
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbons.Establishes the complete bonding framework and confirms the attachment point of the glucose unit to the secoiridoid aglycone.

Pharmacological Relevance and Potential Research Applications in Pre Clinical Contexts

Pre-clinical Pharmacokinetic and Pharmacodynamic Considerations of Secoiridoids

Pre-clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental stages in drug development, aiming to characterize how the body processes a compound (PK: absorption, distribution, metabolism, excretion - ADME) and how the compound affects the body (PD: mechanism of action, therapeutic effects) amanote.comnih.govdokumen.pub. These studies are crucial for understanding a molecule's potential effectiveness and for defining anticipated pharmacologically active dose levels and target exposure amanote.comnih.govresearchgate.net.

While secoiridoids as a class have been broadly investigated for their diverse pharmacological properties, including anti-diabetic, antioxidant, anti-inflammatory, immunosuppressive, neuroprotective, anti-cancer, and anti-obesity effects, specific detailed pre-clinical pharmacokinetic and pharmacodynamic data for isolated Secogalioside are limited in current literature researchgate.netjapsonline.com. Research often focuses on the extracts of Galium species, where this compound is a major constituent japsonline.comnih.gov.

Table 1: Reported Biological Activities Associated with Galium Species (where this compound is a major component)

Biological ActivityReference
Anti-tumorigenic japsonline.comnih.gov
Sedative japsonline.comnih.gov
Anti-hypertensive japsonline.comnih.gov
Antioxidant japsonline.comnih.gov
Antimicrobial japsonline.comnih.gov
Anti-inflammatory japsonline.comnih.gov
Antiviral japsonline.comnih.gov
Antifungal japsonline.comnih.gov

Potential for Pre-clinical Drug Discovery and Target Identification

Drug discovery is a complex process that involves identifying new molecules with therapeutic potential, evaluating their safety and efficacy in laboratory and animal models, and establishing the groundwork for clinical trials frontiersin.org. A critical initial step in this process is target identification, which involves pinpointing molecular or genetic factors that influence a disease and can serve as potential targets for therapeutic intervention frontiersin.orgkg.ac.rscentaurihoney.comufms.brnih.gov.

This compound, with its reported broad spectrum of biological activities observed in Galium species, presents a compelling candidate for further investigation in pre-clinical drug discovery japsonline.comnih.gov. Its identification as a significant chemotaxonomic marker in the Galium mollugo group underscores its consistent presence and potential contribution to the plant's bioactivity centaurihoney.com. The diverse effects, such as anti-tumorigenic, anti-inflammatory, and antimicrobial properties, suggest that this compound or its derivatives could modulate various biological pathways relevant to human diseases japsonline.comnih.gov.

However, for this compound to advance as a drug candidate, detailed research is needed to identify its specific molecular targets and elucidate its precise mechanisms of action nih.govopenaccessjournals.com. While some studies on Galium extracts indicate mechanisms like increasing intracellular mitochondrial reactive oxygen species (ROS) and damaging cellular DNA, these are often attributed to broader phytochemical compositions, including flavonoids, rather than isolated this compound japsonline.comnih.gov. Future pre-clinical drug discovery efforts should focus on high-throughput screening, lead identification, and optimization strategies to pinpoint specific targets of this compound, assess its potency and selectivity, and refine its pharmacological properties frontiersin.orgcdnsciencepub.com. This would involve employing techniques such as target-based screening, which focuses on identifying compounds that interact with specific molecular targets, and potentially phenotypic screening, followed by target deconvolution nih.govresearchgate.net.

Role of this compound in Plant Physiology and Chemical Ecology

This compound, as a secoiridoid glycoside, plays a significant role in the plant physiology and chemical ecology of the Galium genus. Plants produce a vast array of secondary metabolites, including iridoids and secoiridoids, as part of their defense mechanisms against various environmental stressors, particularly herbivores and pathogens frontiersin.orgnih.govnih.gov. These compounds can act directly as toxins, repellents, or antinutrients, or indirectly by attracting organisms from other trophic levels that, in turn, protect the plant frontiersin.org.

This compound has been identified in several Galium species, including Galium lovcense, Galium rhodopeum, Galium album, and Galium mollugo japsonline.comnih.govresearchgate.netcentaurihoney.com. In Galium aparine and Galium spurium, this compound, alongside other iridoid glucosides, mollugin, flavonoids, coumarins, and phenolic acids, is reported to possess allelopathic, fungistatic, or repellent effects researchgate.netmdpi.com. This suggests a direct role in deterring pests and inhibiting the growth of competing plants or microorganisms in the plant's immediate environment.

Emerging Research Frontiers and Future Directions for Secogalioside Studies

Advanced Omics Technologies for Deeper Mechanistic Understanding

The application of advanced omics technologies, such as genomics, proteomics, and metabolomics, is crucial for unraveling the intricate mechanistic pathways associated with secogalioside. These technologies can provide a comprehensive view of how this compound is synthesized within plants and how it interacts with biological systems at a molecular level researchgate.net. While specific omics studies directly on this compound's mechanisms are not extensively detailed in current literature, the broader field of iridoid glycoside research benefits from such approaches. For instance, metabolomics can identify precursor compounds and downstream metabolites in the biosynthetic pathway of secoiridoids, including secologanin (B1681713), which is a precursor to this compound smolecule.comresearchgate.net. Genomic studies could pinpoint genes encoding enzymes involved in this compound biosynthesis, potentially enabling metabolic engineering for enhanced production in host organisms. Proteomics could identify proteins that interact with this compound or are modulated by its presence, shedding light on its cellular targets and signaling pathways.

Comprehensive Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

Comprehensive Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the this compound structure influence its biological activities and for designing derivatives with enhanced therapeutic potential. This compound's unique structural features, including its 7,8-seco ring and bicyclic framework, allow for various chemical transformations, such as oxidation and glycosylation, which can lead to diverse derivatives with altered biological properties smolecule.com. For example, the oxidation of secologanin tetraacetate can yield this compound tetraacetate, demonstrating a pathway for structural modification smolecule.comresearchgate.net. SAR studies would systematically explore how changes in functional groups, stereochemistry, or the sugar moiety affect its antioxidant, anti-inflammatory, or other reported activities. This research could involve synthesizing various analogs and evaluating their potency, selectivity, and stability, ultimately guiding the rational design of more effective this compound-based compounds.

Ecological and Biogeographical Influences on this compound Content and Variation

Ecological and biogeographical factors significantly influence the phytochemical composition of plants, including the content and variation of this compound. This compound is found in species like Galium album, and its presence can vary among different Galium species and even within the same species from different geographical locations scispace.comnih.govmdpi.comnih.gov. For instance, Galium album from certain locations contains this compound, while other Galium species or hybrids like G. verum x album may be devoid of it scispace.com. Environmental factors such as habitat, altitude, latitude, climate, soil composition, and water availability can affect the concentration and diversity of bioactive compounds in plants mdpi.comnih.govcentaurihoney.com. These variations are attributed to genetic factors, metabolic changes due to environmental stress, and adaptations to specific ecological niches nih.gov. Future research should systematically investigate these influences using controlled environmental studies and extensive field sampling across diverse geographical regions. Understanding these factors can inform sustainable cultivation practices for plants rich in this compound and provide insights into its ecological role.

Development of Novel and More Sensitive Analytical Techniques for Trace Analysis

The development of novel and more sensitive analytical techniques is crucial for the trace analysis of this compound in complex biological and environmental matrices. Current methods for identifying and quantifying iridoid glycosides, including this compound, often rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) researchgate.netscispace.comthieme-connect.com. High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a common method for qualitative and quantitative analysis of iridoid glycosides, enabling the separation and detection of various compounds researchgate.net. However, for trace analysis, more sensitive techniques are needed, especially when dealing with small amounts of plant material or low concentrations in biological samples thieme-connect.com. Advances in 13C NMR spectroscopy, including broadband excitation and Fourier transform methods, have significantly improved sensitivity, allowing spectra to be recorded on sub-milligram samples researchgate.netthieme-connect.com. Future directions include developing hyphenated techniques with even lower detection limits, optimizing sample preparation methods to minimize matrix interference, and utilizing advanced computational methods for data interpretation to enhance accuracy and throughput.

Innovative Synthetic Strategies for Complex this compound Derivatives and Analogs

Innovative synthetic strategies are vital for producing this compound and its complex derivatives or analogs, especially for compounds that are scarce in natural sources or require specific structural modifications for SAR studies. The total synthesis of this compound has been reported, utilizing secologanin as a starting material and involving oxidation steps to construct its bicyclic structure smolecule.comresearchgate.netuni-goettingen.de. For example, the oxidation of secologanin tetraacetate with osmium tetroxide has been used to yield this compound tetraacetate smolecule.comresearchgate.net. This process can be further optimized for higher yields and stereoselectivity. Future research in this area includes exploring novel synthetic routes that are more efficient, environmentally friendly, and scalable. This could involve biomimetic synthesis, which mimics natural biosynthetic pathways, or the application of enzymatic synthesis for highly selective transformations researchgate.net. Developing new catalytic methods and exploring flow chemistry approaches could also facilitate the creation of a diverse library of this compound derivatives for comprehensive biological evaluation.

Q & A

Q. What are the standard protocols for isolating Secogalioside from Galium album?

this compound is typically isolated using solvent extraction followed by chromatographic purification. Fresh plant material is extracted with methanol or ethanol, concentrated, and subjected to column chromatography (e.g., silica gel or Sephadex LH-20). The compound’s presence is monitored via TLC and NMR spectroscopy. Notably, Galium album must be distinguished from closely related species (e.g., G. verum), as this compound is absent in hybrids like G. verum × album .

Q. How can researchers distinguish this compound from structurally similar iridoid glucosides (e.g., asperuloside)?

Key distinctions arise from 1H^{1}\text{H} and 13C^{13}\text{C} NMR data. For example:

  • This compound : H-1 appears as a doublet (J=8 HzJ = 8\ \text{Hz}) at δ 5.59 ppm, and COOMe resonates at δ 3.73 ppm.
  • Asperuloside : Lacks the COOMe group, with distinct shifts at C-1 (98.5–96.2 ppm in acetate derivatives).
    Comparative analysis of coupling constants and NOE experiments (e.g., H-10 enhancement upon H-5 irradiation) further confirms structural differences .

Q. What analytical methods are critical for verifying the purity of this compound?

Purity is validated via:

  • HPLC-DAD/MS : To detect co-eluting impurities.
  • NMR Spectroscopy : Absence of extraneous signals in 1H^{1}\text{H} and 13C^{13}\text{C} spectra.
  • Optical Rotation : Confirms enantiomeric consistency, as this compound exhibits a specific rotation due to its absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in anomerization behavior between this compound and morroniside?

While morroniside exists as a mixture of C-7 anomers (9a and 9b) in solution, this compound shows no anomerization. This is attributed to its hemiacetalic center at C-10, which stabilizes a single conformation. To validate this, researchers should:

  • Conduct mutarotation experiments in D2_2O and monitor 1H^{1}\text{H} NMR shifts over time.
  • Compare NOE data (e.g., H-10 proximity to H-5 in this compound) to confirm rigid ring conformations .

Q. What experimental strategies are recommended for determining the absolute configuration of this compound?

The absolute configuration is established via:

  • Chemical Correlation : Relate this compound to compounds of known configuration (e.g., weroside) through derivatization (e.g., acetylation to form 6 or 7).
  • NOE Experiments : Irradiate H-5 to observe H-10 signal enhancement, confirming the 6Co^o chair conformation of the tetrahydro-pyrane ring .
  • X-ray Crystallography : If single crystals are obtainable, though this is rarely reported for iridoid glucosides .

Q. How should researchers design experiments to investigate the biosynthetic pathway of this compound in Galium album?

A robust approach includes:

  • Isotopic Labeling : Administer 13C^{13}\text{C}-glucose to track precursor incorporation.
  • Gene Expression Analysis : Use RNA-seq to identify candidate genes (e.g., cytochrome P450s) involved in iridoid backbone modification.
  • Enzyme Assays : Test recombinant enzymes for activity in key steps (e.g., methylation at C-10) .

Q. What methodologies address discrepancies in 13C^{13}\text{C}13C NMR assignments for seco-iridoid glucosides?

Discrepancies arise from conformational flexibility and anomerization. To mitigate:

  • Use Selective Decoupling : Assign signals by selectively irradiating protons (e.g., H-1 or H-3).
  • Compare Acetylated Derivatives : Acetylation shifts specific carbons (e.g., C-7 in this compound acetate) to resolve overlaps.
  • Reference Published Data : Cross-check with established spectra of structurally related compounds (e.g., dihydrofoliamenthin) .

Data Contradiction & Validation

Q. How can researchers validate the absence of this compound in Galium hybrids (e.g., G. verum × album)?

  • 1H NMR Screening : Analyze crude extracts for characteristic signals (e.g., H-1 at δ 5.59 ppm).
  • LC-MS/MS : Use MRM transitions specific to this compound’s molecular ion (m/zm/z 434.4 → 273.1).
  • Comparative Studies : Test multiple populations of hybrids to rule out environmental or ontogenic variability .

Q. What steps should be taken if mutarotation is observed in this compound under non-standard conditions?

  • Control Solvent Polarity : Test in aprotic solvents (e.g., CDCl3_3) to limit hemiacetal ring opening.
  • Temperature Variation : Monitor NMR spectra at 25°C vs. 50°C to assess kinetic vs. thermodynamic control.
  • pH Adjustment : Acidic conditions may stabilize the anomeric center by protonating the hydroxyl group .

Methodological Best Practices

  • Literature Review : Prioritize studies using 13C^{13}\text{C} NMR and NOE for iridoid structure elucidation .
  • Data Reproducibility : Document decoupling parameters and solvent conditions in spectral assignments .
  • Ethical Reporting : Disclose hybridization status and geographic origin of plant material to avoid misidentification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.